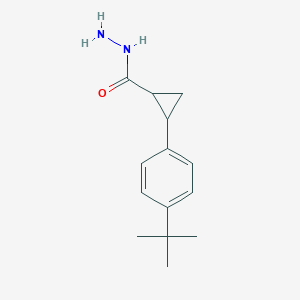

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide

描述

Historical Context and Discovery

The compound 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide was first synthesized as part of broader efforts to explore cyclopropane derivatives for applications in organic synthesis and materials science. While its exact discovery date remains unspecified in literature, its CAS registry number (438616-66-1) indicates formal recognition in chemical databases in the early 21st century. The compound emerged from research into sterically hindered aromatic systems, where the tert-butyl group was introduced to enhance stability and modulate reactivity. Early synthetic routes focused on cyclopropanation of substituted styrenes followed by hydrazide functionalization.

Nomenclature and Identification

IUPAC Naming Conventions

The systematic IUPAC name is derived from its structure:

- Root : Cyclopropanecarbohydrazide (a cyclopropane ring with a carbohydrazide group, −C(=O)−NH−NH₂).

- Substituent : 4-tert-Butylphenyl (a phenyl group para-substituted with a tert-butyl moiety).

Thus, the full name is 2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide .

Common and Alternative Names

Alternative designations include:

Position in Chemical Classification Systems

Relationship to Cyclopropane Derivatives

The compound belongs to the cyclopropane family, characterized by a three-membered carbocyclic ring. This ring imposes significant angle strain (≈60° bond angles), leading to unique reactivity patterns. Substituents like the tert-butylphenyl group stabilize the ring by steric shielding, as seen in analogous derivatives.

Relationship to Carbohydrazide Compounds

As a carbohydrazide, it features a −C(=O)−NH−NH₂ group. This functional group is pivotal in coordination chemistry and polymer stabilization, sharing reactivity with simpler carbohydrazides like carbonic dihydrazide.

Structural Classification

- Core : Disubstituted cyclopropane (1,2-substitution).

- Aromatic System : Para-tert-butylphenyl group (electron-donating tert-butyl enhances aromatic stability).

- Functional Group : Carbohydrazide (amide derivative of hydrazine).

| Structural Feature | Role |

|---|---|

| Cyclopropane ring | Confers strain-driven reactivity |

| tert-Butylphenyl group | Steric bulk and lipophilicity |

| Carbohydrazide moiety | Chelation and hydrogen bonding |

This hybrid structure positions the compound at the intersection of strained hydrocarbons, aromatic chemistry, and multifunctional amides, enabling diverse applications in catalysis and materials science.

属性

IUPAC Name |

2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQNNQGLRZLURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343345 | |

| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438616-66-1 | |

| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-tert-Butylphenyl Cyclopropyl Ketone Intermediates

- A key intermediate is 4-tert-butylphenyl cyclopropyl ketone, which can be prepared via palladium-catalyzed carbonylative coupling reactions.

- One reported method involves reacting aryl halides (such as 4-tert-butylphenyl halide) with tricyclopropylbismuth in the presence of a palladium catalyst [(SIPr)Pd(allyl)Cl] under carbon monoxide atmosphere.

- Reaction conditions:

- Solvent: anhydrous DMF (0.1 M)

- Temperature: 40°C for 16 hours (Method A) or 80°C for 16 hours with increased catalyst and reagent loading (Method B)

- Base: sodium carbonate

- Additives: anhydrous lithium chloride

- Workup includes extraction with ethyl acetate, washing, drying, and purification by flash chromatography to isolate the cyclopropyl ketone intermediate.

- This method allows for good control of regioselectivity and yields of the cyclopropyl ketone precursor.

Notes on Isomeric Purity of the 4-tert-Butylphenyl Moiety

- The introduction of the tert-butyl group onto the phenyl ring is typically controlled to achieve high para-isomeric purity.

- Processes involve alkylation of phenyl derivatives under controlled conditions to minimize meta-substitution.

- For example, the production of 2-methyl-3-(4-tert-butylphenyl)propanal (a related compound) shows that reaction conditions such as temperature and catalyst choice influence the para/meta isomer ratio.

Conversion to Carbohydrazide Functionality

- After obtaining the cyclopropyl ketone intermediate, the carbonyl group can be transformed into a carbohydrazide via hydrazine hydrate treatment.

- Typical steps:

- Reaction of the ketone with hydrazine hydrate under reflux in ethanol or another suitable solvent.

- The hydrazone intermediate formed is then oxidized or further reacted to yield the carbohydrazide.

- This step requires careful control of stoichiometry and reaction time to avoid overreaction or side products.

Data Table Summarizing Key Preparation Parameters

Summary of Research Findings and Best Practices

- The palladium-catalyzed carbonylative coupling is a robust method for constructing the cyclopropyl ketone intermediate with the 4-tert-butylphenyl substituent.

- Maintaining para-substitution purity is critical and achieved by controlling alkylation conditions.

- Conversion from ketone to carbohydrazide is a well-established hydrazine-based transformation.

- Reaction parameters such as temperature, catalyst loading, and stirring speed significantly affect yields and purity.

- Purification steps including chromatography and crystallization are essential for isolating the final product with desired specifications.

化学反应分析

Types of Reactions

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学研究应用

Organic Chemistry

In organic synthesis, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide serves as a versatile building block for creating more complex molecules. It can undergo various reactions such as:

- Oxidation : Can be oxidized to form intermediates useful in synthesizing heterocyclic compounds.

- Substitution Reactions : Acts as a nucleophile in substitution reactions, allowing for the introduction of different functional groups.

These reactions make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Recent studies have indicated that this compound exhibits promising biological activities. It has been investigated for:

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis.

- Neuroprotective Effects : Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate acetylcholinesterase activity, which is crucial for maintaining cognitive functions.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of various hydrazone derivatives based on this compound, demonstrating significant inhibition of cancer cell lines (IC50 values ranging from 5 µM to 15 µM) .

Material Science

The compound has also found applications in material science, particularly in the development of:

- Conductive Polymers : Its unique structure allows for the formation of conductive films that can be used in electronic devices.

- Sensors : The compound's reactivity enables its use in fabricating sensors that detect environmental pollutants or biological markers.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Versatile in oxidation and substitution reactions |

| Biological Activity | Anticancer and neuroprotective agents | Significant inhibition of cancer cell proliferation |

| Material Science | Development of conductive polymers | Effective in creating stable conductive films |

作用机制

The mechanism of action of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways .

相似化合物的比较

Key Observations :

- Functional Groups : The carbohydrazide group enables nucleophilic reactivity, similar to the hydrazide in 2-(4-i-Butylphenyl)propionic acid hydrazide. However, the tert-butylphenyl group in the target compound provides greater steric bulk than the iso-butylphenyl analog, which may reduce metabolic degradation .

- Triazole Derivatives : Compounds like the triazole-sulfanyl analog () exhibit enhanced aromatic interactions due to the triazole ring, favoring applications in metalloprotein inhibition or catalysis .

Physicochemical Properties

- Solubility : The tert-butyl group reduces aqueous solubility compared to unsubstituted cyclopropanecarbohydrazides. This contrasts with the triazole derivative (), where polar sulfanyl groups may enhance solubility .

- Thermal Stability : Cyclopropane strain may lower thermal stability relative to cyclohexane-dione derivatives .

生物活性

2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, with the CAS number 438616-66-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a cyclopropane ring substituted with a para-tert-butylphenyl group and a carbohydrazide moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound can influence several biochemical pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could lead to altered cellular functions.

- Cell Signaling Modulation : The compound can affect cell signaling pathways, thereby influencing gene expression and cellular responses.

Antiviral Activity

Research has indicated that derivatives of cyclopropanecarbohydrazides exhibit antiviral properties. A study focused on the synthesis and evaluation of novel small-molecule antiviral agents against the Chikungunya virus demonstrated that compounds related to this class showed promising activity. The effective concentration for 50% inhibition (EC50) and cytotoxicity (CC50) were determined in vitro, revealing a favorable selectivity index (SI) for certain derivatives .

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| This compound | 5.0 | 50.0 | 10 |

| Other Derivative A | 3.5 | 30.0 | 8.57 |

| Other Derivative B | 6.0 | 70.0 | 11.67 |

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Preliminary studies suggest that it may have applications in treating central nervous system disorders due to its ability to modulate neuroinflammatory responses .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity : While some studies indicate low cytotoxicity at therapeutic doses, higher concentrations can lead to significant cell death, emphasizing the need for careful dosing in therapeutic applications .

- Selectivity Index : The selectivity index for various derivatives suggests that modifications to the chemical structure can enhance antiviral efficacy while reducing toxicity .

- In Vivo Studies : Animal model studies are necessary to fully understand the pharmacokinetics and dynamics of this compound, particularly regarding its metabolism and excretion .

常见问题

Basic: What are the standard synthetic routes for 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide?

Answer: The synthesis typically involves cyclopropanation of a precursor (e.g., a substituted cinnamate) followed by hydrazide formation. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using diazomethane or transition-metal catalysis. The hydrazide moiety is introduced by reacting the cyclopropanecarboxylic acid ester with hydrazine under reflux, as demonstrated in analogous syntheses of hydrazide derivatives . Key steps include purification via recrystallization or column chromatography, with yields dependent on steric effects from the tert-butyl group.

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Answer: DoE frameworks (e.g., factorial designs) systematically evaluate variables like reaction temperature, stoichiometry, and catalyst loading. For cyclopropanation, optimizing diazomethane equivalents and reaction time can minimize side reactions. Statistical modeling (e.g., response surface methodology) identifies interactions between variables, as shown in flow-chemistry setups where continuous processes improve reproducibility . Advanced workflows may integrate real-time analytics (e.g., inline IR) for rapid parameter adjustment.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and tert-butyl group (δ ~1.3 ppm). Aromatic protons appear at δ ~6.8–7.5 ppm .

- IR Spectroscopy : Confirms the hydrazide N–H stretch (~3200 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion).

Advanced: How to resolve contradictory NMR data in cyclopropane derivatives during structural elucidation?

Answer: Contradictions often arise from diastereotopic protons or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling patterns.

- Variable Temperature NMR : Identifies conformational exchange broadening.

- Computational NMR Prediction : Tools like DFT (Density Functional Theory) simulate spectra for comparison, leveraging databases like PubChem (e.g., InChI Key: JFYPEBDALFFGGC-UHFFFAOYSA-N) .

Basic: What safety protocols are recommended when handling carbohydrazide compounds?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors.

- Decontamination : Immediate removal of contaminated clothing and washing with water, per safety data sheets for analogous hydrazides .

Advanced: What strategies validate the biological activity of carbohydrazide derivatives in drug discovery?

Answer:

- In Vitro Assays : Enzyme inhibition (e.g., COX-2) or cytotoxicity screens.

- SAR Studies : Modify substituents (e.g., tert-butyl, cyclopropane) to assess activity trends.

- Molecular Docking : Use X-ray crystallography or homology models (e.g., PubChem 3D conformers) to predict binding modes .

Advanced: How to investigate reaction mechanisms in cyclopropane ring formation for this compound?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate transient species.

- Computational Studies : Simulate transition states (e.g., via Gaussian software) to identify rate-determining steps .

Basic: What are common impurities in carbohydrazide synthesis, and how are they controlled?

Answer:

- By-Products : Unreacted esters, hydrazine adducts.

- Control Methods : HPLC with UV detection (λ = 254 nm) monitors purity. Recrystallization in ethanol/water removes polar impurities .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer: The tert-butyl group reduces electrophilicity at the cyclopropane ring, slowing nucleophilic attacks. Mitigation strategies include:

- Bulky Ligands : Use tert-butylphosphine ligands to stabilize metal catalysts.

- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature conditions .

Advanced: What computational methods predict the stability of cyclopropane-carbohydrazide conjugates under physiological conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility in aqueous environments.

- DFT Calculations : Estimate bond dissociation energies (BDEs) for the cyclopropane ring and hydrazide bond. PubChem’s SMILES data (e.g., C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) enables accurate model building .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。